1-(4-Phenylphenoxy)propan-2-one
Overview
Description
1-(4-Phenylphenoxy)propan-2-one is a synthetic organic compound with the molecular formula C15H14O2. It is a ketone derivative of 4-phenylphenol and has a molecular weight of 226.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-phenylphenol with propylene oxide in the presence of a catalyst such as aluminum oxide or magnesium oxide. The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biochemical probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has indicated that derivatives of 1-(4-Phenylphenoxy)propan-2-one may possess therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Phenylphenoxy)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Phenylacetone (1-Phenylpropan-2-one): A structurally similar compound with a phenyl group attached to a propanone moiety.
1-Heteroarylpropan-2-ones: These compounds have a heteroaryl group instead of a phenyl group and are studied for their inhibitory effects on enzymes like fatty acid amide hydrolase.
Uniqueness: 1-(4-Phenylphenoxy)propan-2-one is unique due to its phenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as the synthesis of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
1-(4-phenylphenoxy)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMKZKHZVXYJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309409 | |
Record name | 1-(4-phenylphenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-38-6 | |
Record name | 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18859-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC211910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-phenylphenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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